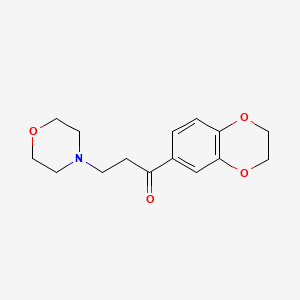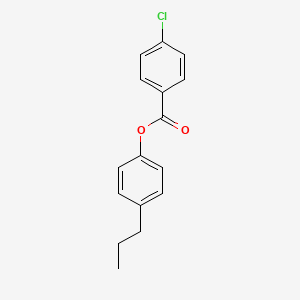![molecular formula C18H17NO2 B5674741 6-[4-(2-methoxyethoxy)phenyl]quinoline](/img/structure/B5674741.png)
6-[4-(2-methoxyethoxy)phenyl]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[4-(2-methoxyethoxy)phenyl]quinoline is a chemical compound that has been widely studied for its potential applications in scientific research. It is a member of the quinoline family of compounds, which have been found to exhibit a range of interesting biological activities. In We will also examine the advantages and limitations of using this compound in lab experiments, and list some potential future directions for research in this area.
科学的研究の応用
6-[4-(2-methoxyethoxy)phenyl]quinoline has been studied for its potential applications in a range of scientific research areas, including cancer research, neuroscience, and infectious disease research. In cancer research, it has been found to exhibit anti-tumor activity through the inhibition of cell proliferation and induction of apoptosis. In neuroscience, it has been found to modulate the activity of neurotransmitter receptors, and has potential applications in the treatment of neurodegenerative diseases. In infectious disease research, it has been found to exhibit antiviral and antibacterial activity.
作用機序
The mechanism of action of 6-[4-(2-methoxyethoxy)phenyl]quinoline is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. It has been found to inhibit the activity of certain enzymes and receptors, and to induce changes in gene expression.
Biochemical and Physiological Effects:
6-[4-(2-methoxyethoxy)phenyl]quinoline has been found to have a range of biochemical and physiological effects, depending on the specific research area being studied. In cancer research, it has been found to inhibit cell proliferation, induce apoptosis, and inhibit the formation of new blood vessels. In neuroscience, it has been found to modulate the activity of neurotransmitter receptors, and to have potential applications in the treatment of neurodegenerative diseases. In infectious disease research, it has been found to exhibit antiviral and antibacterial activity.
実験室実験の利点と制限
The use of 6-[4-(2-methoxyethoxy)phenyl]quinoline in lab experiments has several advantages and limitations. One advantage is that it has been found to exhibit a range of interesting biological activities, making it a potentially useful compound for studying a range of research areas. Another advantage is that it can be synthesized in high purity using an efficient and reproducible method. One limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. Another limitation is that it may have off-target effects, which can complicate data interpretation.
将来の方向性
There are several potential future directions for research in the area of 6-[4-(2-methoxyethoxy)phenyl]quinoline. One direction is to further elucidate its mechanism of action, in order to better understand how it exerts its biological effects. Another direction is to explore its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, more research is needed to determine its potential applications in infectious disease research, and to explore its potential use as a therapeutic agent in cancer treatment. Finally, further studies are needed to explore the potential advantages and limitations of using this compound in lab experiments, and to develop more efficient and reproducible synthesis methods.
合成法
The synthesis of 6-[4-(2-methoxyethoxy)phenyl]quinoline involves the reaction of 2-methoxyethylamine with 4-chloroaniline, followed by condensation with 2-cyanoacetamide and cyclization with polyphosphoric acid. This method has been found to be efficient and reproducible, and yields high purity 6-[4-(2-methoxyethoxy)phenyl]quinoline.
特性
IUPAC Name |
6-[4-(2-methoxyethoxy)phenyl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-20-11-12-21-17-7-4-14(5-8-17)15-6-9-18-16(13-15)3-2-10-19-18/h2-10,13H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDQVQJTTGMMRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)C2=CC3=C(C=C2)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[4-(2-Methoxyethoxy)phenyl]quinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-phenoxyethyl)-4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperazine](/img/structure/B5674666.png)
![2-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzonitrile](/img/structure/B5674672.png)

![(1S*,5R*)-6-(3-fluoro-4-methoxybenzoyl)-3-[(4-methyl-1H-imidazol-5-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5674695.png)
![(1S*,5R*)-3-(2-pyrimidinyl)-6-[4-(1H-tetrazol-1-yl)benzoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5674704.png)
![1-methyl-2-(2,4,5-trimethoxyphenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B5674709.png)
![methyl 4-{[4-(isopropylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5674728.png)
![(4R)-N-ethyl-4-{[(2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-1-(pyridin-2-ylmethyl)-L-prolinamide](/img/structure/B5674738.png)
![4-methyl-3-{[(2-oxa-7-azaspiro[4.5]dec-7-ylacetyl)amino]methyl}benzoic acid](/img/structure/B5674747.png)

![(3aR*,6aR*)-2-acetyl-5-[1-(pyridin-3-ylcarbonyl)piperidin-4-yl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5674756.png)
![N-{[2-(2-pyrazinyl)-1,3-thiazol-4-yl]methyl}-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5674759.png)
